6-Methyl-8-nitrotetrazolo[1,5-a]pyridine
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Overview
Description
6-Methyl-8-nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both methyl and nitro groups in the molecule enhances its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium azide and nitrous acid, leading to the formation of the tetrazole ring . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products:
Reduction: 6-Methyl-8-aminotetrazolo[1,5-a]pyridine.
Substitution: Various substituted tetrazolo[1,5-a]pyridines.
Cycloaddition: New heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-Methyl-8-nitrotetrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrazole ring can also participate in binding to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: Similar structure but with a bromine atom instead of a methyl group.
8-Nitrotetrazolo[1,5-a]pyridine: Lacks the methyl group but retains the nitro and tetrazole functionalities.
Uniqueness: The methyl group can participate in various substitution reactions, while the nitro group can undergo reduction, making it a versatile compound for chemical synthesis and biological studies .
Properties
CAS No. |
5337-84-8 |
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Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
6-methyl-8-nitrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N5O2/c1-4-2-5(11(12)13)6-7-8-9-10(6)3-4/h2-3H,1H3 |
InChI Key |
HBOHMYQTEXQNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN=N2)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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